![molecular formula C20H18N4O4S2 B2743537 N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 840497-84-9](/img/structure/B2743537.png)
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound . The molecule also includes a thiophene group and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a quinoxaline ring, which is a type of heterocyclic aromatic compound. Attached to this ring is a sulfonamide group, a thiophene ring, and a dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activity
Several studies have focused on synthesizing novel compounds with the quinoxalin-2-yl moiety and evaluating their biological activities. For instance, El-Gaby et al. (2003) synthesized novel thiosemicarbazide, thiourea, bisthiourea, benzoazole derivatives bearing the quinoxalin-2-yl moiety, and assessed their in vitro antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003).
Anticancer Potential
Ghorab et al. (2014) prepared a series of thiophenes having biologically active sulfonamide moieties and evaluated their in vitro anticancer activity against human breast cancer cell lines. Their findings revealed that some compounds exhibited higher cytotoxic activities than doxorubicin, a positive control, suggesting their potential as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).
Antibacterial Activity
Alavi et al. (2017) investigated a green synthesis method for novel quinoxaline sulfonamides and evaluated their antibacterial activities against Staphylococcus spp. and Escherichia coli. Their research provides insights into the development of new antibacterial agents with quinoxaline sulfonamides as the core structure (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Neuroprotective Effects
Sheardown et al. (1990) explored the neuroprotectant potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor. NBQX demonstrated potency in protecting against global ischemia, indicating its relevance in cerebral ischemia research (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Propriétés
IUPAC Name |
N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-16-10-9-13(12-17(16)28-2)21-19-20(23-15-7-4-3-6-14(15)22-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLACQTSYZHEYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

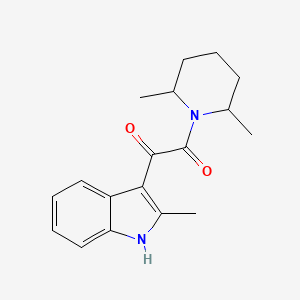

![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)
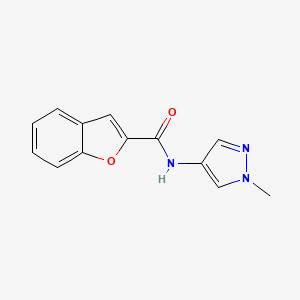
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)
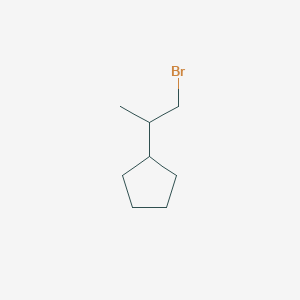
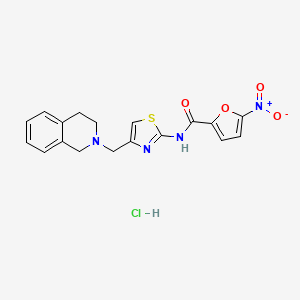
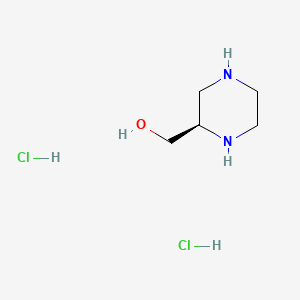
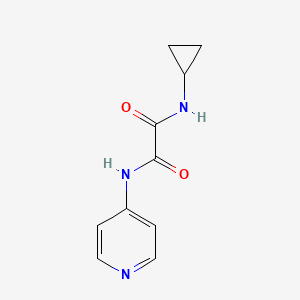
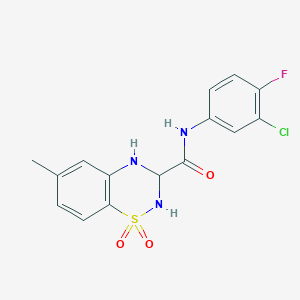
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
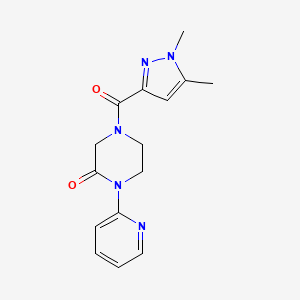
![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)